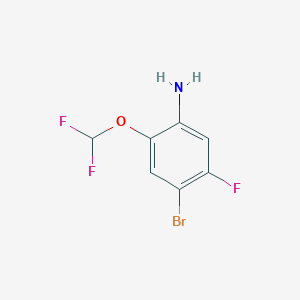

4-Bromo-2-(difluoromethoxy)-5-fluoroaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-Bromo-2-(difluoromethoxy)-5-fluoroaniline” is an organic compound . It is a versatile material used in scientific research. Its unique composition allows for diverse applications, ranging from pharmaceutical development to material synthesis.

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C7H6BrF2NO . The InChI key for this compound is DXSGAWDYWNGHGR-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 238.03 . The compound is stored at 4°C and protected from light .Scientific Research Applications

Analytical Standards for PCB Measurements

4-Bromo-2-(difluoromethoxy)-5-fluoroaniline and its derivatives are utilized in the synthesis of monofluorinated polychlorinated biphenyls (fluoro-PCBs) through Suzuki-coupling. These fluoro-PCBs, especially those analogues of the dioxin-like PCBs listed by the WHO as highly toxic, serve as analytical standards for PCB measurements due to their close elution profiles with PCBs in gas chromatography, indicating their potential as effective analytical standards (Sott, Hawner, & Johansen, 2008).

Synthesis of Vicinal Bromofluoroalkanes

The compound is involved in reactions leading to the high-yield production of vic-bromofluoroalkanes through the reaction of alkenes with N-bromosuccinimide and triethylamine tris(hydrofluoride). This process exhibits high regioselectivity under sterically unhindered conditions, enabling the synthesis of mono- or difluoroalkanes and fluoroolefins, showcasing its importance in chemical synthesis and potential applications in material science (Suga, Hamatani, Guggisberg, & Schlosser, 1990).

Polymerization and Copolymerization Processes

This compound derivatives have been synthesized and successfully copolymerized with hexafluoropropene oxide-derived acid fluorides, leading to the formation of polymers with potential applications in materials science. The transformation of bromine-containing acid fluorides to hydrogen-terminated compounds highlights its versatility in polymer chemistry (Ito, Kaufman, Kratzer, Nakahara, & Paciorek, 1979).

Radiotracer Synthesis for Cancer Gene Therapy Monitoring

Compounds derived from this compound have been synthesized as radiotracers for monitoring cancer gene therapy with positron emission tomography. These include 5-(2-[18F]fluoroethyl)- and 5-(2-[80Br]bromoethyl)-2′-deoxyuridines, showcasing the compound's significance in the development of novel medical imaging agents and their potential application in oncology (Yu, Eisenbarth, Runz, Weber, Zeisler, & Oberdorfer, 2003).

Synthesis of Deoxyfluoroinositols

The compound contributes to the synthesis of two deoxyfluoroinositols, highlighting its utility in organic synthesis and potential applications in pharmaceuticals and agrochemicals. The selective introduction of fluorine into molecules is a crucial step in the development of compounds with enhanced biological activity (Nguyen, York, & Hudlický, 1997).

Safety and Hazards

Properties

IUPAC Name |

4-bromo-2-(difluoromethoxy)-5-fluoroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3NO/c8-3-1-6(13-7(10)11)5(12)2-4(3)9/h1-2,7H,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJZWGJCGWYSMQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)OC(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 3-(2-aminopropyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2882320.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2882321.png)

![(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2882324.png)

![1,3,6,7-Tetramethyl-8-(4-phenoxyphenyl)-1,3,5-trihydro-4-imidazolino[1,2-h]pur ine-2,4-dione](/img/structure/B2882332.png)

![7-[(4-Chlorophenyl)methyl]-1,3-dimethyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione](/img/structure/B2882336.png)

![(5-Bromofuran-2-yl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2882341.png)

![8-(3,5-dimethylphenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2882342.png)